molecular formula C10H16ClNO B1445938 3-Amino-4-phenylbutan-1-ol hydrochloride CAS No. 1803594-04-8

3-Amino-4-phenylbutan-1-ol hydrochloride

Cat. No. B1445938
M. Wt: 201.69 g/mol
InChI Key: QXRHUIYSLIFLQD-UHFFFAOYSA-N
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Description

3-Amino-4-phenylbutan-1-ol hydrochloride is a chemical compound with the CAS Number: 1803594-04-8 . It has a molecular weight of 201.7 and is typically in powder form .


Molecular Structure Analysis

The molecular formula of 3-Amino-4-phenylbutan-1-ol hydrochloride is C10H16ClNO . The InChI code is 1S/C10H15NO.ClH/c11-10(6-7-12)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H .


Physical And Chemical Properties Analysis

3-Amino-4-phenylbutan-1-ol hydrochloride is a powder . It has a molecular weight of 201.69 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Synthesis and Derivative Development

3-Amino-4-phenylbutan-1-ol hydrochloride serves as a foundational compound for the synthesis and development of various chemically active derivatives with potential applications in medical and pharmaceutical research. For instance, it has been utilized in the preparation of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, showcasing the reactivity of its terminal amino group for creating compounds with potentially enhanced pharmacological properties (Putis, Shuvalova, & Ostrovskii, 2008). Similarly, its modification has led to the synthesis of 3,4-disubstituted aminobutyric acids, highlighting its significance in generating substances with high pharmacological activity, such as nootropic agents and myorelaxants (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Antimycobacterial Activity

Research has also explored the antimycobacterial activities of derivatives derived from 3-Amino-4-phenylbutan-1-ol hydrochloride, demonstrating the compound's role in creating substances that can combat Mycobacterium tuberculosis. This includes the synthesis of hydroxyethylsulfonamides and related compounds, with findings indicating the significance of a free amino group at C2 and the sulfonamide moiety for biological activity, as well as their potential cytotoxicity against certain cell lines (Moreth, Gomes, Lourenço, Soares, Rocha, Kaiser, de Souza, Wardell, & Wardell, 2014).

Potentiometric Titrations

The compound has been investigated for its application in potentiometric titrations, demonstrating its utility in the analysis of primary amines. This research underscores its value in analytical chemistry, particularly in the study of weak bases and their interactions with hydrochloric acid in various solvents (Kocaoba, Aydogan, & Afşar, 2008).

Biocatalytic Applications

In biotechnology, 3-Amino-4-phenylbutan-1-ol hydrochloride and its derivatives have been utilized in enzymatic reactions to produce chiral intermediates for pharmaceuticals. For instance, the asymmetric alkynylation of chloral using chiral amino alcohol-based ligands derived from this compound has been reported to yield intermediates for antiviral drugs, demonstrating its role in facilitating efficient and enantioselective chemical syntheses (Jiang & Si, 2004).

Molecular Docking and Pharmacological Insights

Furthermore, molecular docking studies have been conducted to explore the anticonvulsant activity of 3-Amino-4-phenylbutan-1-ol hydrochloride derivatives. These studies support the compound's potential in contributing to the development of novel therapeutics for neurological disorders (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .

properties

IUPAC Name

3-amino-4-phenylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c11-10(6-7-12)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRHUIYSLIFLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-phenylbutan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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